2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-18(11-23-13-21-15-5-1-2-6-16(15)23)22-9-3-4-14(10-22)25-17-7-8-19-12-20-17/h1-2,5-8,12-14H,3-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNLJWGGDWUKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C32)OC4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one is a compound of interest due to its potential therapeutic applications, particularly in the fields of neurology and oncology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Chemical Formula : C_{16}H_{19}N_{5}O
Molecular Weight : 299.36 g/mol
Research indicates that this compound may interact with various receptors in the central nervous system, particularly:
- Histamine H3 Receptor : This receptor is involved in the modulation of neurotransmitter release. Compounds targeting this receptor have shown promise in treating cognitive disorders and sleep disturbances.
- Sigma Receptors : These receptors are implicated in pain modulation and neuroprotection. The compound's affinity for sigma receptors suggests a potential role in analgesic therapies.
Analgesic Activity
Studies have demonstrated that this compound exhibits significant analgesic properties. In vivo models have shown that it effectively reduces both nociceptive and neuropathic pain, indicating its potential as a dual-action pain relief agent .
Neuroprotective Effects
In addition to its analgesic properties, this compound has been noted for its neuroprotective effects. It appears to modulate neuronal excitability and reduce oxidative stress, which are critical factors in neurodegenerative diseases .
Study 1: Dual Action on Pain Models
A study investigated the efficacy of the compound in various pain models. The results indicated that it not only alleviated pain but also improved overall function in subjects with chronic pain conditions. The study highlighted the compound's ability to interact with both histamine H3 and sigma receptors, leading to enhanced analgesic effects .
Study 2: Cognitive Enhancement
Another research effort focused on the cognitive-enhancing properties of the compound. In animal models, it was shown to improve memory retention and learning capabilities, suggesting its utility in treating cognitive impairments associated with aging or neurodegenerative diseases .
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on activity and physicochemical properties:
Key Observations
Benzodiazole Modifications :
- Fluorination (e.g., V003-0689) enhances metabolic stability and membrane permeability but may reduce solubility .
- Trifluoromethyl substitution (e.g., 478048-18-9) increases lipophilicity, favoring CNS penetration .
Heterocyclic Linkers :
- Pyrimidin-4-yloxy (target compound) vs. oxadiazole (CM2944-1913): Pyrimidine derivatives exhibit stronger affinity for ATP-binding pockets in kinases, while oxadiazoles are preferred in protease inhibitors .
Piperidine vs. Pyrrolidine :
- Piperidine (six-membered) provides greater conformational flexibility than pyrrolidine (five-membered), impacting target selectivity .
Ethanone Bridge: Replacement with amide or ester groups (e.g., compounds in ) alters hydrogen-bonding capacity and enzymatic degradation resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
